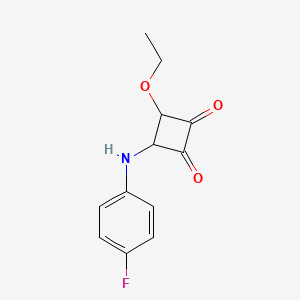![molecular formula C14H15N7 B12268708 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B12268708.png)
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine is a heterocyclic compound that features a triazolo-pyrimidine core fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine typically involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-pyridyl azetidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 1-(pyridin-2-yl)azetidin-3-amine
- 7-aryl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine is unique due to its fused triazolo-pyrimidine and azetidine rings, which confer specific biological activities not observed in the individual components. This structural uniqueness enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H15N7 |
|---|---|
Molecular Weight |
281.32 g/mol |
IUPAC Name |
5-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H15N7/c1-10-6-13(21-14(18-10)16-9-17-21)19-11-7-20(8-11)12-4-2-3-5-15-12/h2-6,9,11,19H,7-8H2,1H3 |
InChI Key |
ZNVXTZFCIMDDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CN(C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12268630.png)
![Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12268639.png)
![7-Chloro-2,5-diphenyl[1,3]thiazolo[3,2-a]quinazolin-10-ium-1-olate](/img/structure/B12268647.png)
![4-chloro-1-{[1-(3-chloro-4-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12268654.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268659.png)
![4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12268665.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)

[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12268674.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B12268682.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
![4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12268688.png)
![3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12268702.png)
